molecular formula C22H22O2 B14742690 2,5-Bis(2,4-dimethylphenyl)hydroquinone CAS No. 5465-46-3

2,5-Bis(2,4-dimethylphenyl)hydroquinone

Cat. No.: B14742690
CAS No.: 5465-46-3
M. Wt: 318.4 g/mol
InChI Key: FTGCTVWKHSDTEQ-UHFFFAOYSA-N
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Description

2,5-Bis(2,4-dimethylphenyl)hydroquinone is an organic compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a hydroquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,4-dimethylphenyl)hydroquinone typically involves the reaction of hydroquinone with 2,4-dimethylphenyl derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where hydroquinone reacts with 2,4-dimethylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,4-dimethylphenyl)hydroquinone undergoes various chemical reactions, including:

    Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced back to its hydroquinone form from quinone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone form.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2,5-Bis(2,4-dimethylphenyl)hydroquinone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Bis(2,4-dimethylphenyl)hydroquinone involves its ability to undergo redox reactions, which can influence various molecular pathways. The hydroquinone core can donate electrons, acting as an antioxidant, while the phenyl groups provide structural stability. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-chlorophenyl)hydroquinone
  • 2,5-Bis(2,4-dimethylphenyl)benzoquinone
  • 2,5-Bis(2,4-dimethylphenyl)phenol

Uniqueness

2,5-Bis(2,4-dimethylphenyl)hydroquinone is unique due to the presence of two 2,4-dimethylphenyl groups, which enhance its stability and reactivity compared to other hydroquinone derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5465-46-3

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

2,5-bis(2,4-dimethylphenyl)benzene-1,4-diol

InChI

InChI=1S/C22H22O2/c1-13-5-7-17(15(3)9-13)19-11-22(24)20(12-21(19)23)18-8-6-14(2)10-16(18)4/h5-12,23-24H,1-4H3

InChI Key

FTGCTVWKHSDTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2O)C3=C(C=C(C=C3)C)C)O)C

Origin of Product

United States

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